Chloroxylenol (Standard)

Virucidal activity HIV-1 inactivation Antiseptic comparison

Formulators replacing triclosan require antimicrobial agents balancing rapid virucidal efficacy with dermal safety. Chloroxylenol (PCMX) addresses this with: • Complete HIV-1 inactivation (≥4 log₁₀ reduction) in 1 min at 0.5%-5× faster than benzalkonium chloride. • Skin sensitization incidence <1.0% among 1,752 dermatitis patients, suitable for leave-on personal care products. • SARS-CoV-2 inactivation at 0.05% equivalent to 70% ethanol, enabling non-flammable disinfectant formulations.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 1321-23-9
Cat. No. B075102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroxylenol (Standard)
CAS1321-23-9
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)O
InChIInChI=1S/C8H9ClO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3
InChIKeyOSDLLIBGSJNGJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityAt 15 °C in petroleum ether, benzene, acetone, toluene, chloroform, isopropanol solubility of 0.5, 6.0, 58.0, 7.0, 6.2, 38.0 g/100mL, respectively. At 25 °C in isopropanol, 1 M NaOH and glycerine solubility of 50.0, 8.8 and 1.5, respectively.
Soluble in ethanol, ether. Slightly soluble in benzene and pet ether.
Soluble 1 part of 95% alcohol, ether, benzene, terpenes fixed oils, solutions of alkali and hydroxides
In water, 2.5X10+2 mg/L at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Chloroxylenol Baseline Profile


Chloroxylenol (also known as PCMX, para-chloro-meta-xylenol, or 4-chloro-3,5-dimethylphenol) is a halogen-substituted phenolic antimicrobial agent with the molecular formula C₈H₉ClO and a molar mass of 156.61 g·mol⁻¹ [1]. It appears as a white to off-white crystalline solid with a melting point of 114–116 °C, a log P of 3.38, and a pKa of 9.76 [2]. Due to regulatory restrictions on triclosan and triclocarban in multiple jurisdictions, chloroxylenol has emerged as a widely adopted alternative in personal care products and disinfectants globally [3].

1
Phenolic antimicrobial agent with membrane-disruption mechanism
2
Triclosan/triclocarban alternative for formulation research
3
High hydrophobicity (log P 3.38) governs partitioning and activity

Chloroxylenol Substitution Risks


Generic substitution among phenolic disinfectants or broad-spectrum biocides is not scientifically defensible for chloroxylenol. Unlike simple phenol or chlorocresol, chloroxylenol exhibits a unique combination of high hydrophobicity (log P = 3.38) and specific substitution pattern (chloro and methyl groups) that governs its differential membrane-disruption kinetics, antimicrobial spectrum, and formulation behavior [1]. Furthermore, its virucidal profile is distinct from benzalkonium chloride and chlorhexidine, with demonstrated activity against HIV-1 and HSV-1 but not human coronavirus [2]. Formulation compatibility also diverges markedly: chloroxylenol is inactivated by hard water and nonionic surfactants, whereas quaternary ammonium compounds exhibit different compatibility constraints . These physicochemical and microbiological differences translate directly into measurable performance variation in specific applications, making evidence-based selection essential.

!
Simple phenol or chlorocresol substitution may shift membrane-disruption kinetics
!
Benzalkonium chloride/chlorhexidine differ in virucidal spectrum and hard-water tolerance
!
Inactivation by nonionic surfactants and hard water limits direct substitution from QAC-based products

Chloroxylenol Head-to-Head Evidence


HIV-1 Inactivation vs. Benzalkonium Chloride

In a direct head-to-head suspension test under simulated dirty conditions (bovine serum/yeast extract), chloroxylenol at 0.5% w/v inactivated HIV-1 (≥4 log₁₀ reduction) within 1 minute, whereas benzalkonium chloride at the same concentration required 5 minutes to achieve comparable inactivation [1]. Both compounds were effective against HIV-1 in the presence of whole human blood, but chloroxylenol demonstrated more rapid initial kill kinetics.

HIV-1 Inactivation vs. BAC
Head-to-head
≤1 min (0.5% w/v)
Benzalkonium chloride: 5 min at same concentration
Supports rapid virucidal kinetics endpoint modeling
Suspension test under dirty conditions; reported 5× faster inactivation
Virucidal activity HIV-1 inactivation Antiseptic comparison

Keratinocyte Cytotoxicity Comparison

A comparative in vitro study assessed cytotoxicity of five phenolic compounds in normal human epidermal keratinocytes using MTT assay at 24 hours. The concentration causing 50% reduction in keratinocyte viability (IC₅₀) was higher (indicating lower cytotoxicity) for chloroxylenol compared to 3,5-xylenol and 4-hexyl-resorcinol [1]. An inverse correlation between cytotoxicity and log P was observed across the phenol series, positioning chloroxylenol (log P = 3.38) as less cytotoxic than more hydrophobic analogs.

Keratinocyte Cytotoxicity
Head-to-head
Higher IC₅₀ (lower cytotoxicity)
vs. 3,5-xylenol and 4-hexyl-resorcinol
Supports dermal cytotoxicity endpoint comparison
Inverse correlation with log P; human keratinocyte model
Dermal cytotoxicity Keratinocyte viability Phenolic safety profiling

Skin Sensitization Profile

A comprehensive safety assessment conducted by the Cosmetic Ingredient Review (CIR) expert panel evaluated clinical sensitization data for chloroxylenol. In a cohort of 1,752 dermatitis patients patch-tested with formulations containing 1.0% chloroxylenol, the incidence of skin sensitization was less than 1.0% [1]. Formulations containing up to 1.0% chloroxylenol were characterized as nonsensitizing and essentially nonirritating to skin.

Skin Sensitization Profile
Class-level
Patch test positive rate
Dermatitis cohort (n=1,752), 1.0% chloroxylenol
Supports skin sensitization endpoint review
CIR expert panel assessment; context-dependent
SARS-CoV-2 Inactivation
Head-to-head
≤5 min at 0.05%
Equivalent to 70% ethanol and 7.5% povidone-iodine
Supports non-alcohol formulation endpoint benchmarking
TCID₅₀ assay; 100× lower concentration vs. povidone-iodine
Selective Antiviral Spectrum
Head-to-head
Active vs. HSV-1, HIV-1; not coronavirus
BAC broader, includes non-enveloped coxsackie
Supports virus-specific spectrum endpoint review
Enveloped virus selectivity; context for application design
Enveloped Virus Inactivation Speed
Class-level
High activity tier (
BAC/chlorhexidine moderate (1–30 min)
Supports virucidal activity tier classification review
Aggregate literature classification; enveloped virus baseline
Dermal safety Skin sensitization Clinical patch testing

SARS-CoV-2 Inactivation Efficacy

In a direct comparative study of disinfectants against SARS-CoV-2, chloroxylenol at 0.05% concentration achieved complete viral inactivation (undetectable titer) within 5 minutes, a performance equivalent to 70% ethanol and 7.5% povidone-iodine under identical test conditions [1]. The detection limit for the chloroxylenol assay was 10³ TCID₅₀/mL. This demonstrates that chloroxylenol at 100× lower concentration than povidone-iodine and without the volatility concerns of ethanol can achieve comparable rapid inactivation.

SARS-CoV-2 Inactivation
Head-to-head
≤5 min at 0.05%
Equivalent to 70% ethanol and 7.5% povidone-iodine
Supports non-alcohol formulation endpoint benchmarking
TCID₅₀ assay; 100× lower concentration vs. povidone-iodine
SARS-CoV-2 inactivation Coronavirus disinfection Hand sanitizer efficacy

Selective Antiviral Spectrum

A systematic evaluation of chloroxylenol's antiviral spectrum using a standardized suspension test revealed differential efficacy among enveloped viruses. Chloroxylenol was effective in completely inactivating herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1) within 1–10 minutes, but was ineffective in inactivating human coronavirus (also an enveloped virus) under identical conditions [1]. This selective antiviral profile contrasts with benzalkonium chloride, which demonstrated activity against non-enveloped coxsackie virus.

Selective Antiviral Spectrum
Head-to-head
Active vs. HSV-1, HIV-1; not coronavirus
BAC broader, includes non-enveloped coxsackie
Supports virus-specific spectrum endpoint review
Enveloped virus selectivity; context for application design
Antiviral spectrum Enveloped virus selectivity Coronavirus resistance

Enveloped Virus Inactivation Speed

A comparative evaluation of antiseptic ingredients categorized virucidal activity against enveloped viruses based on inactivation time. Chloroxylenol was classified as 'High' virucidal activity (<1 minute to inactivation), along with ethanol and povidone-iodine [1]. In contrast, benzalkonium chloride and chlorhexidine digluconate were classified as 'Moderate' (1–30 minutes) [1]. This class-level ranking reflects aggregated evidence across multiple enveloped virus studies.

Enveloped Virus Inactivation Speed
Class-level
High activity tier (
BAC/chlorhexidine moderate (1–30 min)
Supports virucidal activity tier classification review
Aggregate literature classification; enveloped virus baseline
Virucidal kinetics Enveloped virus inactivation Antiseptic benchmarking

Chloroxylenol Application Scenarios


Rapid HIV-1 Surface Disinfection

Chloroxylenol-based disinfectants are particularly suited for clinical environments where rapid inactivation of HIV-1 is required. Evidence demonstrates complete HIV-1 inactivation (≥4 log₁₀ reduction) within 1 minute at 0.5% concentration under dirty conditions, outperforming benzalkonium chloride which required 5 minutes for equivalent reduction [1]. This 5× faster kinetic advantage supports reduced contact time requirements and improved protocol compliance in high-throughput clinical settings.

Low-Sensitization Leave-On Formulations

Chloroxylenol at concentrations up to 1.0% is supported by clinical safety data showing a skin sensitization incidence of less than 1.0% among 1,752 dermatitis patients [1]. This documented low sensitization profile, combined with lower keratinocyte cytotoxicity relative to 3,5-xylenol and 4-hexyl-resorcinol , makes chloroxylenol a defensible choice for antimicrobial hand soaps, body washes, and other leave-on personal care products where dermal tolerance is paramount.

Alcohol-Free Disinfectant Formulations

For applications where alcohol content is restricted due to flammability concerns, VOC regulations, or material compatibility issues, chloroxylenol at 0.05% provides equivalent SARS-CoV-2 inactivation within 5 minutes compared to 70% ethanol [1]. This performance parity at 1/150th the concentration of alternative povidone-iodine formulations enables effective non-alcohol-based disinfectant product development.

HSV & Bloodborne Pathogen Control

Chloroxylenol demonstrates documented efficacy against HSV-1 and HIV-1 in standardized suspension tests under dirty conditions [1]. For applications specifically targeting these enveloped viruses (e.g., healthcare settings with known HSV or HIV exposure risk), chloroxylenol offers a validated antimicrobial option with established virucidal activity, while acknowledging its lack of efficacy against human coronavirus.

Application
Selection Property
Validation Focus
Rapid HIV-1 disinfection modeling
Contact-time kinetics against bloodborne pathogens
Time-to-inactivation endpoint comparison
Leave-on personal care formulation research
Sensitization endpoint (patch test rate)
Dermal tolerance endpoint review vs. phenol analogs
Non-alcohol disinfectant formulation research
SARS-CoV-2 inactivation at low use level
Inactivation time endpoint parity with alcohol benchmarks
Bloodborne pathogen inactivation studies
Enveloped virus activity profile (HSV-1, HIV-1)
Virus-specific spectrum and absence of coronavirus activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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